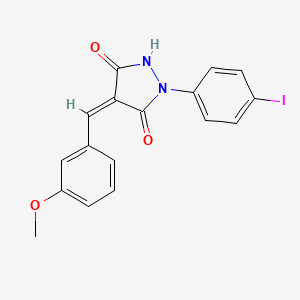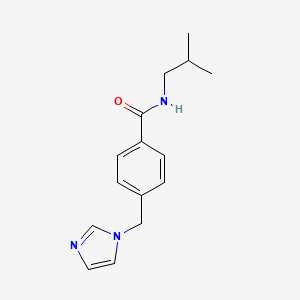![molecular formula C15H13N3O2 B6057879 1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, commonly known as HPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP belongs to the class of pyrazolo[1,5-a]pyrimidines and has a molecular weight of 304.35 g/mol.
作用機序
The mechanism of action of HPP is not fully understood. However, studies have shown that HPP inhibits the activity of certain enzymes involved in cell proliferation and survival. HPP also induces the activation of caspase enzymes, which are responsible for the initiation of apoptosis in cells.
Biochemical and Physiological Effects:
HPP has been shown to have several biochemical and physiological effects. Studies have shown that HPP inhibits the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. HPP has also been shown to induce the activation of caspase enzymes, leading to the initiation of apoptosis in cells. In addition, HPP has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using HPP in lab experiments is its relatively simple synthesis method. HPP is also stable and can be stored for long periods of time. However, one of the limitations of using HPP in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on HPP. One potential direction is the development of more efficient synthesis methods for HPP. Another potential direction is the study of the potential applications of HPP in the treatment of other diseases such as diabetes and neurodegenerative diseases. Furthermore, the study of the mechanism of action of HPP can provide insight into the development of new drugs with similar properties.
Conclusion:
In conclusion, HPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of HPP is relatively simple, and it has been studied extensively for its potential applications as an anticancer agent and anti-inflammatory agent. HPP has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the research on HPP, which can provide insight into the development of new drugs with similar properties.
合成法
The synthesis of HPP involves the reaction of 2-amino-4-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with acetylacetone in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride to yield HPP. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
HPP has been studied extensively for its potential applications in various fields of science. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that HPP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. HPP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(10(2)19)15(20)18(14)17-9/h3-8,19H,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALOKTWCPNHBY-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=CC(=C(C)O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C/C(=C(/C)\O)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)
![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)
![3-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6057858.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![N'-[2-cyano-1-(dimethylamino)-2-nitrovinyl]-N,N-dimethylimidoformamide](/img/structure/B6057875.png)

![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)